1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-17(2)9-8-15-14(19)16-12-10-18(3)13-7-5-4-6-11(12)13/h4-7,10H,8-9H2,1-3H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYOVJWGTKUOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-indole and 2-(dimethylamino)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Synthetic Routes: One common synthetic route involves the reaction of 1-methyl-1H-indole with an isocyanate derivative, followed by the addition of 2-(dimethylamino)ethylamine to form the final product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(2-(Dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 1-(2-(Dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is , with a molecular weight of approximately 260.35 g/mol. The compound features a dimethylamino group, an indole moiety, and a urea functional group, which contribute to its biological activity.
Anticancer Activity
One of the primary applications of this compound is in cancer therapy. Research has indicated that this compound exhibits potent antiproliferative effects against various cancer cell lines.
Case Study:
- Study on Breast Cancer Cells : A study published in Cancer Letters demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| HeLa | 4.8 | Cell cycle arrest |
| A549 | 6.0 | Caspase activation |
Neurological Disorders
Another significant application is in the treatment of neurological disorders such as depression and anxiety. The indole structure is known for its role in serotonin receptor modulation.
Case Study:
- Animal Model for Depression : In a preclinical trial, administration of the compound to rats subjected to chronic unpredictable stress showed a reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain .
| Animal Model | Behavioral Test | Outcome |
|---|---|---|
| Rat | Forced Swim Test | Reduced immobility time |
| Mouse | Tail Suspension Test | Increased struggle behavior |
Synthetic Applications
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to new therapeutics.
Synthesis of Derivatives
Researchers are exploring derivatives of this compound to enhance its pharmacological properties.
Example Derivative Synthesis:
Mechanism of Action
The mechanism of action of 1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
M64/M64HCl
Structure: 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea (M64) and its hydrochloride salt (M64HCl) (Fig. 1 in ). Key Differences:
- Substituents: M64 replaces the indole group with a trifluoromethylphenyl-morpholino moiety. The pyridine ring in the dimethylaminoethyl chain adds rigidity.
- Activity: M64HCl is a FAK activator with demonstrated intestinal epithelial protective effects, suggesting urea derivatives with polar substituents (e.g., morpholino, CF₃) enhance kinase-targeted bioactivity compared to the simpler indole-urea structure .
1-(2-(Dimethylamino)ethyl)-3-(3-(trimethoxysilyl)propyl)urea
Structure : Trimethoxysilylpropyl replaces the indole group ().
Key Differences :
- Applications : The silyl group enables covalent bonding to silica surfaces, making it useful in material science (e.g., catalytic supports) rather than biomedical applications.
- Solubility : Hydrophobic silyl groups reduce aqueous solubility compared to aromatic indole systems .
1,3-Dimethyl-1-((2-(3-methylbutanoyl)-1-tosyl-1H-indol-3-yl)methyl)urea (6d)
Structure: Tosyl-protected indole with a methylbutanoyl substituent and 1,3-dimethylurea (). Key Differences:
- Stability : Tosyl protection enhances synthetic handling but may limit metabolic stability in vivo.
Sumatriptan Succinate-Related Compounds
Structure: Dimethylaminoethyl-indole derivatives with sulfonamide or hydroxyl groups (). Key Differences:
- Pharmacology : Sumatriptan’s sulfonamide group targets serotonin receptors (5-HT₁B/₁D), while urea-based analogs lack this specificity.
Thiourea Analogs
Structure: Thioureas like 1-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea (). Key Differences:
- Binding Affinity : Thioureas exhibit stronger hydrogen-bonding capacity but lower metabolic stability compared to ureas.
- Applications : Used in asymmetric catalysis rather than therapeutics .
Comparative Data Table
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in M64) enhance kinase-targeted activity, while bulky groups (e.g., tosyl in 6d) improve synthetic handling .
- Urea vs. Thiourea : Ureas are preferred for therapeutic stability, whereas thioureas excel in catalysis due to stronger Lewis basicity .
- Structural Flexibility: The dimethylaminoethyl chain is versatile, enabling tuning of solubility and target engagement across applications (e.g., FAK activation vs. silica functionalization) .
Biological Activity
1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, a compound with notable structural characteristics, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
- Molecular Formula : C14H20N4O
- Molecular Weight : 248.34 g/mol
- CAS Number : 1421372-66-8
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The process includes the formation of the urea linkage followed by alkylation with dimethylamino ethyl groups. Various synthetic routes have been documented, showcasing different yields and purity levels.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| PC3 (Prostate Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.0 |
The mechanism through which this compound exerts its anticancer effects is primarily through the induction of apoptosis and cell cycle arrest. Studies have shown that it alters the expression of key proteins involved in cell survival pathways, such as Bcl-2 and caspases.
Case Study: Induction of Apoptosis
In a study involving HeLa cells, treatment with the compound resulted in a significant increase in apoptotic markers, including Annexin V positivity and caspase activation, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It was evaluated for its ability to inhibit the production of pro-inflammatory cytokines in vitro.
Table 2: Anti-inflammatory Activity Data
Safety Profile
The safety profile of this compound has been assessed through acute toxicity studies in animal models. Results indicate a favorable safety margin with no observed adverse effects at therapeutic doses.
Q & A
Basic: What are the optimal synthetic routes for 1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, considering yield and purity?
Answer:
The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamates. For this compound, a stepwise approach is recommended:
Intermediate Preparation : Synthesize 1-methyl-1H-indol-3-amine via alkylation of indole, followed by protection of reactive sites.
Urea Formation : React the amine with 2-(dimethylamino)ethyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C for 12–24 hours .
Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization can be achieved via Design of Experiments (DoE) to assess variables like temperature, stoichiometry, and catalyst presence .
Basic: How can spectroscopic and crystallographic techniques confirm the structural identity of this compound?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (as in for a related urea) resolves bond angles and confirms stereochemistry. Slow evaporation from ethanol is ideal for crystal growth .
Basic: What safety protocols are critical during handling and storage?
Answer:
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; the dimethylamino group may cause irritation .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis. Monitor for discoloration, which indicates degradation .
- Spills : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced: How can factorial design optimize reaction parameters for scalable synthesis?
Answer:
A 2 factorial design evaluates variables like temperature (X), catalyst concentration (X), and reaction time (X):
- Factors : Vary X (0°C vs. 25°C), X (0.1 eq vs. 0.5 eq), and X (12h vs. 24h).
- Response : Measure yield and purity via HPLC.
- Analysis : Use ANOVA to identify significant factors. For example, shows reaction yields ranging from 20–68% under varied conditions, highlighting temperature as a critical factor .
Advanced: What computational methods predict the compound’s reactivity and binding affinity?
Answer:
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates electron density maps to predict nucleophilic/electrophilic sites. For example, the urea carbonyl is a potential hydrogen-bond acceptor .
- Molecular Docking : Dock the compound into protein targets (e.g., kinases) using AutoDock Vina. demonstrates urea analogs binding to ATP pockets with ∆G values < –8 kcal/mol .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., blood-brain barrier permeability) .
Advanced: How can structure-activity relationship (SAR) studies guide pharmacological testing?
Answer:
- Core Modifications : Compare analogs with varying substituents on the indole or urea moiety. For instance, chloro-substituted indoles ( ) may enhance cytotoxicity .
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. reports IC values < 10 µM for urea derivatives .
- Mechanistic Studies : Western blotting or flow cytometry can assess apoptosis induction (e.g., caspase-3 activation) .
Advanced: How to resolve contradictions in experimental data (e.g., divergent yields or bioactivity)?
Answer:
- Data Triangulation : Cross-validate HPLC, NMR, and bioassay results. For example, low yields in (20–68%) may stem from unoptimized purification .
- Error Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers. Replicate experiments under controlled conditions .
- Hypothesis Testing : If bioactivity varies, test whether impurities (e.g., residual solvents) interfere. LC-MS can detect byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
